Cas no 874-35-1 (5-Methylindan)

5-Methylindan structure
5-Methylindan structure
Product Name:5-Methylindan
Numero CAS:874-35-1
MF:C10H12
MW:132.202282905579
MDL:MFCD04972228
CID:724495
PubChem ID:13402
Update Time:2025-06-08

5-Methylindan Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Indene,2,3-dihydro-5-methyl-
    • 5-methyl-2,3-dihydro-1H-indene
    • 5-METHYLINDAN
    • 5-Methylindane
    • 5-Methylindan1000µg
    • 2,3-Dihydro-5-methyl-1H-indene (ACI)
    • Indan, 5-methyl- (6CI, 7CI, 8CI)
    • 6-Methylindane
    • 5-Methylindan
    • MDL: MFCD04972228
    • Inchi: 1S/C10H12/c1-8-5-6-9-3-2-4-10(9)7-8/h5-7H,2-4H2,1H3
    • Chiave InChI: RFXBCGVZEJEYGG-UHFFFAOYSA-N
    • Sorrisi: C1C(C)=CC2CCCC=2C=1

Proprietà calcolate

  • Massa esatta: 132.0939
  • Massa monoisotopica: 132.0939
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 117
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 3.1
  • Superficie polare topologica: 0

Proprietà sperimentali

  • Densità: 0.9440
  • Punto di ebollizione: 204.15°C (rough estimate)
  • Punto di infiammabilità: 74.1°C
  • Indice di rifrazione: 1.5336

5-Methylindan Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
M313310-10mg
5-Methylindan
874-35-1
10mg
$207.00 2023-05-17
TRC
M313310-100mg
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874-35-1
100mg
$1642.00 2023-05-17
A2B Chem LLC
AC15420-100mg
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$214.00 2024-04-19
A2B Chem LLC
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874-35-1 95%
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$340.00 2024-04-19
eNovation Chemicals LLC
Y0999888-1g
5-methyl-2,3-dihydro-1H-indene
874-35-1 95%
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$800 2023-05-16
TRC
M313310-250mg
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$ 3000.00 2023-09-07
Aaron
AR004N2G-50mg
1H-Indene,2,3-dihydro-5-methyl-
874-35-1 95%
50mg
$139.00 2025-02-11
Aaron
AR004N2G-100mg
1H-Indene,2,3-dihydro-5-methyl-
874-35-1 95%
100mg
$236.00 2025-02-11
Aaron
AR004N2G-250mg
1H-Indene,2,3-dihydro-5-methyl-
874-35-1 95%
250mg
$354.00 2025-02-11
Aaron
AR004N2G-1g
1H-Indene,2,3-dihydro-5-methyl-
874-35-1 95%
1g
$802.00 2023-12-14

5-Methylindan Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Riferimento
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  20 min, 45 - 50 psi, rt
Riferimento
Jacobsen rearrangement. VIII. Cyclic systems; mechanism
Arnold, Richard T.; et al, Journal of the American Chemical Society, 1944, 66, 960-4

Metodo di produzione 3

Condizioni di reazione
Riferimento
Optically active spiranes. Part 11. Syntheses of optically active mono- to hepta-substituted 5-methyl- and 5-ethyl-2,2'-spirobiindanes and related naphthalene derivatives of known chirality and enantiomeric purity
Neudeck, Horst; et al, Monatshefte fuer Chemie, 1981, 112(6-7), 801-23

Metodo di produzione 4

Condizioni di reazione
Riferimento
Product class 3: cyclic allenes
Kawase, T., Science of Synthesis, 2007, 44, 395-449

Metodo di produzione 5

Condizioni di reazione
Riferimento
Strained Cyclic Cumulene Intermediates in Diels-Alder Cycloadditions of Enynes and Diynes
Burrell, Richard C.; et al, Journal of the American Chemical Society, 1996, 118(17), 4218-19

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Carbon tetrachloride
Riferimento
Iodination and chlorination of methyl-substituted cis-bicyclo[4.3.0]nona-3,7-dienes
Anfilogova, S. N.; et al, Neftekhimiya, 1993, 33(2), 156-63

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Riferimento
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Metodo di produzione 8

Condizioni di reazione
Riferimento
Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins
Adamczyk, Maciej; et al, Journal of Organic Chemistry, 1984, 49(22), 4226-37

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Dimethyl sulfoxide ;  18 h, rt
1.2 Reagents: Water ;  rt
Riferimento
Light-Driven Metal-Free Direct Deoxygenation of Alcohols under Mild Conditions
Cao, Dawei; et al, iScience, 2020, 23(8),

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium hydroxide
Riferimento
Anodic oxidation of α-substituted p-xylenes. Electronic and stereoelectronic effects of α-substituents in the deprotonation of alkylaromatic radical cations
Baciocchi, Enrico; et al, Journal of Organic Chemistry, 1991, 56(25), 7154-60

Metodo di produzione 11

Condizioni di reazione
Riferimento
Bis(π-methane) rearrangements of methyl-substituted allylbenzenes
Fasel, Jean Pierre; et al, Chimia, 1981, 35(1), 9-12

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Riferimento
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Riferimento
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Metodo di produzione 14

Condizioni di reazione
Riferimento
Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins
Adamczyk, Maciej; et al, Journal of Organic Chemistry, 1984, 49(22), 4226-37

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C; 50 °C → rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
3.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Riferimento
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 -
Riferimento
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether
1.2 Solvents: Diethyl ether
Riferimento
Photochemical oxadi-π-methane rearrangement approach to [3.3.3]propellanes. Total synthesis of sesquiterpene hydrocarbon (±)-modhephene
Mehta, Goverdhan; et al, Journal of the Chemical Society, 1991, (2), 395-401

Metodo di produzione 18

Condizioni di reazione
Riferimento
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Iron ,  Bromine Solvents: Hexane
2.1 Reagents: Butyllithium Solvents: Diethyl ether
2.2 -
Riferimento
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

5-Methylindan Raw materials

5-Methylindan Preparation Products

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